molecular formula C21H22O5 B042592 Futoquinol CAS No. 28178-92-9

Futoquinol

Cat. No. B042592
CAS RN: 28178-92-9
M. Wt: 354.4 g/mol
InChI Key: AOZTYYBGNNXAOI-NTEUORMPSA-N
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Description

Futoquinol is a monoterpenoid and a natural product found in Piper wightii, Piper argyrophyllum, and other organisms . It is a compound extracted from Piper kadsura that has a nerve cell protection effect .


Synthesis Analysis

Futoquinol was isolated from the petroleum ether extract of Piper kadsura. The enantiomers were isolated by chiral supercritical fluid chromatography, and their structure and absolute configurations were elucidated by NMR and circular dichroism analysis .


Molecular Structure Analysis

Futoquinol has a molecular formula of C21H22O5 and an average mass of 354.396 Da . The structure has been determined by means of 100 Mc NMR and chemical data of futoquinol and its derivatives obtained by dienone-phenol rearrangement .


Chemical Reactions Analysis

Futoquinol was isolated as a pair of enantiomers by chiral supercritical fluid chromatography. Their absolute configurations were elucidated by circular dichroism (CD) analysis .


Physical And Chemical Properties Analysis

Futoquinol has a molecular weight of 354.4 g/mol. It is a white amorphous powder .

Scientific Research Applications

  • Futoquinol Characterization : Futoquinol, a novel quinol-ether compound, was isolated from Piper futokadzura SIEB. et ZUCC and characterized using 100 Mc NMR and chemical data (Takahashi & Ogiso, 1969).

  • Cancer Treatment : The combination of 5-Fluorouracil (5-FU) with nano-honokiol significantly regressed tongue carcinoma in rats, indicating the potential for synergistic effects in cancer therapy (Swidan, Hassan, Elmansy, & Swidan, 2020).

  • Chemoresistance Research : Studies have identified mechanisms contributing to chemoresistance in cancer cells. For instance, the NLRP3 inflammasome is implicated in 5-FU resistance of oral squamous cell carcinoma (Feng, Luo, Zhang, Wang, Chen, Meng, & Chen, 2017).

  • Chemo-Sensitization : Thymoquinone has been shown to enhance the effects of 5-FU in gastric cancer cells, suggesting its potential as a chemosensitizer (Lei, Lv, Liu, Yang, Ji, Guo, & Dong, 2012).

  • DNA Microarray Profiling : This technique can identify novel genes involved in resistance to 5-FU, potentially offering new targets for chemotherapy or predictive biomarkers (Longley, Harkin, & Johnston, 2003).

  • Clinical Treatments : Fucoidan, another compound, has been used clinically for renal disease and shows promise in microbiome modulation and anti-pathogenic effects (Fitton, Stringer, Park, & Karpiniec, 2019).

  • Infectious Disease Research : Chloroquine, an aminoquinoline, has been studied for its efficacy in treating COVID-19 associated pneumonia (Song & Karako, 2020).

  • Environmental Mycology : Citizen science projects like the "Science Solstice" assess drug resistance in Aspergillus fumigatus, a human lung pathogen (Shelton, Fisher, & Singer, 2020).

Safety And Hazards

When handling Futoquinol, it is recommended to ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing. In case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, seek medical attention .

properties

IUPAC Name

4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZTYYBGNNXAOI-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110595
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Futoquinol

CAS RN

28178-92-9
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28178-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Futoquinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
Y Shizuri, K Nakamura, S Yamamura, S Ohba… - Tetrahedron letters, 1986 - Elsevier
… Isodihydrofutoquinol Ahas been further converted into isofutoquinol Aand Bthrough futoquinol. … total syntheses of isodihydrofutoquinol A(1),3 futoquinol (2),4 and isofutoquinol Aand B (3 …
Number of citations: 24 www.sciencedirect.com
S TAKAHASHI, A OGISO - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… ) futoamidefi) intoxide (crotepoxide)4) and futoquinol.5) As principles of the fragrant odor of … This paper deals with the details of our studies on futoquinol (I). Futoquinol, C21H2205, mp …
Number of citations: 22 www.jstage.jst.go.jp
MP Strickler, MJ Stone, AS Kennington… - … of Chromatography A, 1989 - Elsevier
… of futoquinol, a known lignan previously isolated from P. futokadsura, hampered the isolation of kadsurenone. To facilitate the isolation of kadsurenone a separation of futoquinol and …
Number of citations: 6 www.sciencedirect.com
Z Dai, C Zhao, Y Zhang, Q Fu, Y Jin, X Zheng… - Chemistry of Natural …, 2023 - Springer
Two new neolignans, (S)-futoquinol (1) and (R)-futoquinol (2), along with four known neolignans, were isolated from the petroleum ether extract of Piper kadsura. Enantiomers 1 and 2 …
Number of citations: 0 link.springer.com
K Matsui, K Munakata - Tetrahedron Letters, 1976 - Elsevier
… From the ssme source, we have isolated four new neolignans, named isofutoquinol A and B and isodihydro futoquinol A and B, together with futoquinol 2), which had already been …
Number of citations: 26 www.sciencedirect.com
OD Tyagi, S Jensen, PM Boll, NK Sharma, KS Bisht… - Phytochemistry, 1993 - Elsevier
The unknown enantiomeric lignan (−)-machilin G and the known lignans (+)-calopiptin, (−)-zuionin A as well as a new neolignan kadsurin A and known neolignans futoquinol, …
Number of citations: 57 www.sciencedirect.com
RL Huang, CF Chen, HY Feng, LC Lin, CJ Chou - 中醫藥雜誌, 2001 - airitilibrary.com
In Vitro anti-human hepatitis B virus effects of Chinese and folk herbal drugs on the HBV producing cell line (MS-G2) were studied. Among seven compounds isolated from Piper …
Number of citations: 13 www.airitilibrary.com
LC Lin, CC Shen, YC Shen, TH Tsai - Journal of natural products, 2006 - ACS Publications
… NMR spectra of 1 with those of futoquinol (3) 4,5 indicated that 1 bears a 4-hydroxy-3-methoxyphenyl substituent instead of the piperonyl group in futoquinol. HMBC correlations from H-…
Number of citations: 72 pubs.acs.org
YC Kuo, LC Lin, NS Yang, WJ Tsai, AP Lin, MJ Lee… - J Chin Med, 2002 - nricm.edu.tw
… The results indicated that compounds futoquinol, galgravin, piperlactam S and piperolactam B potently inhibited HMNC proliferation and interferon-γ production. Therefore immunosup …
Number of citations: 4 www.nricm.edu.tw
KH Kim, JW Choi, SK Ha, SY Kim, KR Lee - Bioorganic & medicinal …, 2010 - Elsevier
… Piperkadsin C (1) and futoquinol (2) potently inhibited NO production with an IC 50 value of 14.6 and 16.8μM in microglia cells, respectively. Compounds 3, 4, 5, 8, and 9 also exhibited …
Number of citations: 46 www.sciencedirect.com

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